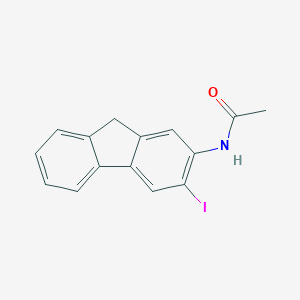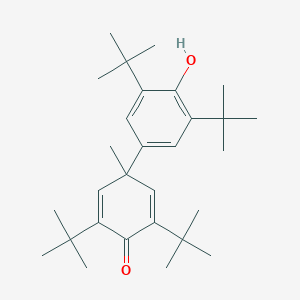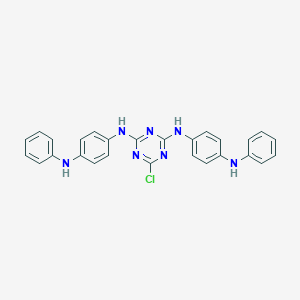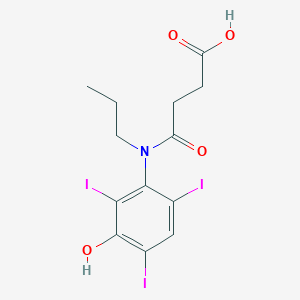
5-(3-Nitrophenyl)furan-2-carbaldehyde
Vue d'ensemble
Description
5-(3-Nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 . It is a derivative of furfural nitrophenyl .
Molecular Structure Analysis
The molecular structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde is characterized by the presence of a furan ring attached to a nitrophenyl group . The exact structure can be found in the referenced resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde include a molecular weight of 217.18 g/mol . The temperature dependence of saturated vapor pressure of this compound was determined by Knudsen’s effusion method .Applications De Recherche Scientifique
Thermodynamic Properties
The thermodynamic properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde have been extensively studied . The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation were calculated at 298.15 K . These properties provide valuable information about the energy of intermolecular interactions in the compound .
Formation Enthalpy
The standard molar formation enthalpies of 5-(3-Nitrophenyl)furan-2-carbaldehyde in the crystalline state at 298.15 K were determined indirectly by the corresponding standard molar combustion enthalpy, obtained using bomb calorimetry combustion . This information is crucial for understanding the internal interactions between atoms in the molecule .
Biological Activity
Arylfurane compounds, such as 5-(3-Nitrophenyl)furan-2-carbaldehyde, exhibit different biological activities, including antimicrobial, anticonvulsant, anticancer, and tuberculostatic effects . This makes them potential candidates for use in medications .
Synthesis Optimization
The determination of the thermodynamic properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde contributes to solving practical problems pertaining to the optimization processes of their synthesis, purification, and application .
Green Chemistry
The reaction of 5-aryl-2-furane carbaldehydes in three-component cyclization with urea or thiourea and furoilacetic ester in the Bidginelli reaction was studied . This multicomponent reaction is very promising because it saves resources and promotes the concept of “green” chemistry .
Biochemical Functions
A deeper understanding of the biochemical functions of 5-aryl-2-furane carbaldehydes requires studying their thermodynamic properties . The evaporation and sublimation enthalpies, entropy, and Gibbs energy contain information about the energy of intermolecular interactions in the investigated compounds .
Orientations Futures
The future directions for the study of 5-(3-Nitrophenyl)furan-2-carbaldehyde could involve further investigation of its thermodynamic properties, which may contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application. It could also provide a more thorough insight regarding the theoretical knowledge of their nature .
Propriétés
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Nitrophenyl)furan-2-carbaldehyde | |
CAS RN |
13148-43-1 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(3-Nitrophenyl)furan-2-carbaldehyde function as a sensor for both mercury and iron ions?
A1: The research paper describes the synthesis of a novel fluorescent sensor, termed "QS", derived from 5-(3-Nitrophenyl)furan-2-carbaldehyde and a barbituric acid derivative. While the exact mechanism isn't fully elucidated, the researchers observed distinct fluorescence responses of QS in the presence of Hg2+ and Fe3+ ions []. Specifically, Hg2+ ions enhance the fluorescence of QS, resulting in an orange emission, while Fe3+ ions quench its fluorescence []. This differential response allows for the selective detection of these metal ions in solution. Further studies, including fluorescence measurements and mass spectrometry, suggest a 1:1 binding stoichiometry between QS and both Hg2+ and Fe3+ [], hinting at the formation of specific complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)







